molecular formula C5H5ClN2O3S B6253363 5-chloro-4-hydroxypyridine-3-sulfonamide CAS No. 1352498-42-0

5-chloro-4-hydroxypyridine-3-sulfonamide

Cat. No.: B6253363
CAS No.: 1352498-42-0
M. Wt: 208.6
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Description

5-Chloro-4-hydroxypyridine-3-sulfonamide is a multifunctional heterocyclic compound that serves as a valuable intermediate in organic and medicinal chemistry research. This compound features a pyridine ring, a privileged scaffold in drug discovery, which is strategically functionalized with chloro, hydroxy, and sulfonamide groups. These substituents make it a versatile building block for constructing more complex molecules. The sulfonamide group is a key motif in medicinal chemistry, known for its ability to act as a ligand for various enzymes and receptors. Researchers can utilize this compound to develop novel sulfonamide-based pharmacophores. Its potential applications include serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as diuretics like Torasemide, where similar chlorinated and sulfonamide-containing pyridine structures are employed. The presence of multiple functional groups allows for sequential and selective chemical modifications. The chlorine atom is amenable to nucleophilic substitution reactions, the hydroxyl group can be alkylated or oxidized, and the sulfonamide can participate in further derivatization. This trifunctional nature provides access to a diverse chemical space for screening against biological targets. The compound is particularly significant for researchers exploring new α1-adrenergic receptor antagonists and other therapeutic agents. Handle with care. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

1352498-42-0

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The chlorination is performed using a mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) in a solvent system containing phosphorus oxychloride (POCl₃) . The reaction proceeds via electrophilic aromatic substitution, where PCl₃ acts as a Lewis acid catalyst, and Cl₂ serves as the chlorinating agent. Key parameters include:

  • Temperature : 80–110°C (reflux conditions).

  • Molar ratios : 1:2.5:4 for 4-hydroxypyridine-3-sulfonic acid:PCl₃:Cl₂.

  • Reaction time : 20–24 hours for complete conversion.

Excess PCl₃ and POCl₃ are removed via vacuum distillation, leaving a residue of 4-chloropyridine-3-sulfonic acid chloride. This intermediate is highly reactive and must be handled under inert conditions to prevent hydrolysis.

Industrial Scale Considerations

Industrial processes optimize solvent recovery and waste reduction. For example, POCl₃ is distilled and reused in subsequent batches, reducing material costs by ~30%. Large-scale reactors employ jacketed vessels to maintain precise temperature control, ensuring consistent reaction rates and minimizing byproducts such as over-chlorinated derivatives.

Sulfonamide Formation via Ammonolysis

The sulfonic acid chloride intermediate is converted to the target sulfonamide through reaction with ammonia.

Solvent Systems and Reaction Parameters

Ammonolysis is conducted in a biphasic solvent system of toluene and acetone (15% v/v). The addition of 24–25% aqueous ammonia is carefully controlled to avoid exothermic runaway:

  • Temperature : 20–25°C (maintained via external cooling).

  • Ammonia stoichiometry : 2.1–2.2 equivalents relative to the sulfonic acid chloride.

  • Reaction time : 12 hours for complete conversion.

The use of acetone prevents caking of the product on reactor walls, ensuring efficient mixing and higher yields.

Purification Techniques

Crude 5-chloro-4-hydroxypyridine-3-sulfonamide is purified through sequential washes and crystallization:

  • Washing : Toluene and water remove unreacted ammonia and inorganic salts.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with >99.7% purity (HPLC).

  • Drying : Vacuum drying at 40°C ensures residual solvent levels <0.1%.

Alternative Synthetic Pathways

While the PCl₃/Cl₂ method dominates industrial production, older routes using phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) have been documented. These methods, however, suffer from lower yields (60–70%) due to side reactions such as sulfonic acid group over-chlorination. Comparative studies highlight the superiority of the PCl₃/Cl₂ system in selectivity and scalability.

Data Tables Compiling Key Reaction Parameters

Table 1: Chlorination Reaction Optimization

ParameterOptimal ValueEffect on Yield/Purity
Temperature105–110°C↑ Yield (82→84%)
Cl₂ Flow Rate0.2 mol/hrMinimizes Cl₂ excess, ↓ byproducts
PCl₃:Molar Ratio2.5:1Maximizes Cl⁻ activation

Table 2: Ammonolysis Conditions

Solvent SystemYield (%)Purity (HPLC, %)
Toluene/Acetone (85:15)8499.7
MTBE/Water7898.5

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 5-chloro-4-pyridone-3-sulfonamide.

    Reduction: 5-chloro-4-hydroxypyridine-3-amine.

    Substitution: 5-substituted-4-hydroxypyridine-3-sulfonamide derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Diuretics

One of the primary applications of 5-chloro-4-hydroxypyridine-3-sulfonamide is in the synthesis of torasemide, a high-efficiency loop diuretic used to treat hypertension and edema associated with heart failure and renal disease. The compound serves as a key intermediate in the synthetic pathway leading to torasemide, which has gained a substantial market share due to its efficacy and safety profile .

1.2. Anti-inflammatory and Antipyretic Properties

Chloropyridine sulfonic acid derivatives, including this compound, have been noted for their anti-inflammatory and antipyretic properties. These compounds are often utilized in developing pharmaceuticals aimed at treating inflammatory conditions and fever .

Synthesis Processes

The synthesis of this compound involves several chemical reactions, typically starting from 4-hydroxypyridine through sulfonation, chlorination, and subsequent amination processes. The following table summarizes the key steps involved in its synthesis:

Step Reagents Conditions Outcome
14-Hydroxypyridine + SO₃Fuming sulfuric acid, 190°CSulfonation to form sulfonic acid derivative
2Sulfonic acid derivative + PCl₅ + POCl₃Heat to 120°CFormation of chlorinated sulfonamide
3Chlorinated sulfonamide + NH₃Ice bath reactionFinal product: this compound

Case Studies

3.1. Torasemide Development

A notable case study involves the development of torasemide from this compound. Researchers optimized the synthesis route to improve yield and purity while minimizing complex work-up procedures. The final product demonstrated strong diuretic activity with a favorable pharmacokinetic profile .

3.2. Quality Control in Pharmaceutical Manufacturing

The compound is also essential in quality control processes for pharmaceuticals containing related substances. Its characterization helps ensure the safety and efficacy of medications by identifying impurities and assessing their potential impact on therapeutic outcomes .

Mechanism of Action

The mechanism by which 5-chloro-4-hydroxypyridine-3-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-chloro-4-hydroxypyridine-3-sulfonamide becomes apparent when compared to related pyridine sulfonamide derivatives. Below is a systematic comparison based on substituent patterns, molecular properties, and applications:

Table 1: Structural and Chemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Features
This compound C₅H₄ClN₃O₃S 245.68 Cl (5), OH (4), SO₂NH₂ (3) 1269244-15-6 Polar due to hydroxyl; potential hydrogen-bonding capacity
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide C₉H₁₄ClN₃O₂S 263.74 Cl (5), N-ethyl-N-methyl (SO₂N), methylamino (4) 1352515-10-6 Lipophilic alkyl groups enhance membrane permeability; discontinued availability
4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide C₅H₅ClN₂O₃S 232.63 Cl (4), N-oxide (1), SO₂NH₂ (3) 1108654-53-0 Charged N-oxide group increases solubility; distinct electronic properties
5-Methoxy-4-methylpyridin-3-amine•HCl C₇H₁₁ClN₂O 186.63 OCH₃ (5), CH₃ (4), NH₂ (3) Not provided Lacks sulfonamide; amine and methoxy groups suggest nucleophilic reactivity

Key Analysis:

Substituent Effects on Polarity and Reactivity: The hydroxyl group in this compound enhances polarity compared to alkylated derivatives like 5-chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide, which has lipophilic N-ethyl and N-methyl groups . The N-oxide group in 4-chloro-1-oxidopyridin-1-ium-3-sulfonamide introduces a permanent positive charge, likely improving aqueous solubility but limiting blood-brain barrier penetration .

Biological Implications: Sulfonamide moieties are critical for binding to enzymatic active sites (e.g., carbonic anhydrase). The hydroxyl group in the target compound may compete with alkylated analogs for hydrogen-bonding interactions, altering binding affinity .

Synthetic Accessibility :

  • The presence of multiple substituents (e.g., chloro, hydroxyl, sulfonamide) in this compound may complicate regioselective synthesis, whereas simpler derivatives like 5-methoxy-4-methylpyridin-3-amine•HCl are more straightforward to prepare .

Q & A

Q. How can the synthesis of 5-chloro-4-hydroxypyridine-3-sulfonamide be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Temperature : Elevated temperatures may accelerate reaction kinetics but risk decomposition. Controlled heating (e.g., 60–80°C) is recommended for stability .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while dichloromethane may improve selectivity in substitution steps .
  • Catalysts : Use bases like sodium hydride for deprotonation or palladium catalysts for coupling reactions, depending on the synthetic route .
  • Purification : Column chromatography with gradient elution or recrystallization in ethanol/water mixtures can isolate high-purity product .

Q. What analytical techniques are most suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with specific attention to sulfonamide (-SO2_2NH2_2) and hydroxyl (-OH) proton shifts .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry validates molecular weight (m/z ~223) and purity (>98%) .
  • FT-IR : Peaks at ~1150 cm1^{-1} (S=O stretching) and ~3400 cm1^{-1} (N-H/O-H stretching) confirm functional groups .

Q. How can researchers determine the solubility and stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–13) with UV-Vis quantification at λ_max .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) over 4 weeks, monitored via HPLC to detect degradation products like sulfonic acids or chloro derivatives .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or hydrolysis?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D2_2O) to identify rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for substitution at the C-5 chloro position .
  • Trapping Intermediates : Use low-temperature NMR to capture transient species during hydrolysis .

Q. What computational approaches are effective in predicting the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes like carbonic anhydrase, where sulfonamides are known inhibitors .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl, OH positions) with inhibitory activity using descriptors like LogP and Hammett constants .

Q. How can contradictory data in literature on the biological activity of this compound be resolved?

Methodological Answer:

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) across studies to identify confounding variables .
  • Dose-Response Reproducibility : Replicate studies with standardized IC50_{50} assays under controlled pH and temperature .

Q. What strategies enable selective functionalization of the pyridine ring without disrupting the sulfonamide group?

Methodological Answer:

  • Protecting Groups : Temporarily block the sulfonamide with tert-butoxycarbonyl (Boc) during electrophilic substitution at C-4 hydroxyl .
  • Regioselective Catalysis : Use Pd-catalyzed C-H activation to modify specific positions while preserving the sulfonamide .

Q. How does the introduction of structural analogs (e.g., fluoro or methyl derivatives) impact enzyme inhibition profiles?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs and test against target enzymes (e.g., carbonic anhydrase isoforms) to map substituent effects on IC50_{50} .
  • Crystallography : Resolve co-crystal structures to visualize binding interactions, such as hydrogen bonding with sulfonamide .

Q. What methodologies are recommended for designing multi-step syntheses of derivatives for high-throughput screening?

Methodological Answer:

  • Retrosynthetic Analysis : Break down target molecules into simpler precursors (e.g., 4-hydroxypyridine-3-sulfonyl chloride) .
  • Parallel Synthesis : Use automated liquid handlers to vary substituents (e.g., amines for sulfonamide diversification) .

Q. How can thermodynamic and kinetic parameters of degradation pathways be quantified?

Methodological Answer:

  • DSC/TGA : Differential scanning calorimetry identifies decomposition onset temperatures .
  • Kinetic Modeling : Fit Arrhenius equations to degradation rate data from accelerated stability studies .

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